1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
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Overview
Description
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, an imidazole ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via a condensation reaction involving an aldehyde and an amine.
Formation of the Oxolane Ring: The oxolane ring can be formed through a cyclization reaction involving a diol and an acid catalyst.
Coupling Reactions: The final compound is obtained by coupling the piperidine, imidazole, and oxolane intermediates through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
- 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(pyrrolidin-2-ylmethyl)methanamine
Uniqueness
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O/c1-3-23-24-18(2)22(25-23)17-26(16-21-9-6-14-28-21)15-19-10-12-27(13-11-19)20-7-4-5-8-20/h19-21H,3-17H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLLMGZXFPVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CN(CC2CCN(CC2)C3CCCC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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